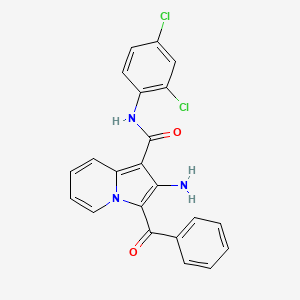

![molecular formula C11H10N2O3S B2486695 N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380039-93-8](/img/structure/B2486695.png)

N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as the compound , have been found to exhibit significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This is particularly important given the global issue of microbial resistance to currently available antimicrobial medicines .

Anticancer Activity

Furan-containing compounds have been employed in various disease areas due to their wide range of advantageous biological and pharmacological characteristics . For instance, certain chalcones, which are furan-containing compounds, have been developed for the treatment of lung cancer . These compounds have shown different cytotoxic effects towards lung carcinoma .

Anti-inflammatory and Analgesic Activity

Furan has a variety of therapeutic advantages, including anti-inflammatory and analgesic effects . This makes furan-containing compounds potentially useful in the treatment of conditions associated with inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Furan also exhibits antidepressant and anti-anxiolytic effects . This suggests that furan derivatives could be explored for their potential use in treating mental health disorders such as depression and anxiety .

Anti-protozoal Activity

Furan-containing compounds have been found to exhibit anti-protozoal activity . This means they could potentially be used in the treatment of diseases caused by protozoan parasites .

Antiviral Activity

Furan derivatives have also been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections .

Antihypertensive Activity

Furan-containing compounds have been found to exhibit antihypertensive effects . This suggests potential applications in the management of high blood pressure .

Anti-aging Activity

Furan derivatives have been found to exhibit anti-aging effects . This suggests potential applications in the field of dermatology and cosmetics, particularly in products designed to combat the signs of aging .

Propriétés

IUPAC Name |

N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-4-9-3-8(6-17-9)7-1-2-16-5-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEVSPHNIUCSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CSC(=C2)CNC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)

![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)

![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)

![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)

![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)